molecular formula C19H19N3OS2 B11672292 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide CAS No. 303107-50-8

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11672292
CAS No.: 303107-50-8
M. Wt: 369.5 g/mol
InChI Key: FTMKVUJIOQBAFX-RGVLZGJSSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide , is constructed hierarchically:

  • Parent chain : Acetohydrazide (CH₃CONHNH₂).
  • Substituents :
    • 1,3-Benzothiazol-2-ylsulfanyl : A benzothiazole ring (fused benzene and thiazole) with a sulfanyl (-S-) group at position 2.
    • N'-(E)-[4-(propan-2-yl)phenyl]methylidene : An imine (Schiff base) formed between the hydrazide’s terminal amine and 4-isopropylbenzaldehyde, with E geometry about the C=N bond.

The numbering prioritizes the acetohydrazide backbone, with the benzothiazole and Schiff base groups treated as substituents.

Molecular Architecture: Component Functional Group Analysis

Benzothiazole Ring System Configuration

The benzothiazole moiety consists of a benzene ring fused to a thiazole (five-membered ring containing nitrogen and sulfur). Key features include:

  • Planarity : X-ray diffraction data of analogous compounds reveal a near-planar structure, with a dihedral angle of 2.1° between the benzene and thiazole rings.
  • Electronic Effects : The thiazole’s sulfur atom contributes to electron deficiency, while the nitrogen lone pairs enable π-conjugation. Computational studies indicate a HOMO-LUMO gap of 4.2 eV, characteristic of electron-deficient heterocycles.
  • Substituent Effects : The 2-sulfanyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
Sulfanyl Bridge Electronic Properties

The sulfanyl (-S-) bridge linking benzothiazole to acetohydrazide exhibits dual electronic behavior:

  • Electron-Withdrawing : The sulfur’s electronegativity (χ = 2.58) polarizes adjacent bonds, reducing electron density at the acetohydrazide carbonyl (C=O stretching at 1,680 cm⁻¹ in IR).
  • Conjugation Pathway : Lone pairs on sulfur participate in partial conjugation with the benzothiazole ring, evidenced by UV-Vis absorption at 320 nm (π→π* transition).
Acetohydrazide Backbone Conformational Dynamics

The acetohydrazide (-NHNHCOCH₂-) backbone adopts multiple conformations:

  • Cis/Trans Isomerism : NMR studies of related hydrazides show a 3:1 preference for the cis conformation (NH–CO dihedral angle ≈ 0°) in polar solvents like DMSO, stabilized by intramolecular C-bonding between the hydrazide NH and carbonyl oxygen.
  • Steric Effects : Bulky substituents (e.g., isopropylphenyl) favor trans configurations to minimize van der Waals repulsions, as observed in X-ray structures.
Isopropylphenyl Schiff Base Geometry

The Schiff base (-N=CH-C₆H₄-iPr) exhibits:

  • E Geometry : The E configuration places the isopropyl group and benzothiazole on opposite sides of the C=N bond, confirmed by NOESY correlations (H-C=N coupling constant J = 12 Hz).
  • Coplanarity : The imine’s π-system aligns with the benzene ring (dihedral angle < 10°), enhancing conjugation and thermal stability (decomposition temperature > 200°C).

Properties

CAS No.

303107-50-8

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19N3OS2/c1-13(2)15-9-7-14(8-10-15)11-20-22-18(23)12-24-19-21-16-5-3-4-6-17(16)25-19/h3-11,13H,12H2,1-2H3,(H,22,23)/b20-11+

InChI Key

FTMKVUJIOQBAFX-RGVLZGJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Preparation of 2-(1,3-Benzothiazol-2-ylsulfanyl)Acetic Acid

The benzothiazole sulfanyl acetic acid intermediate is synthesized via nucleophilic substitution. 2-Mercaptobenzothiazole reacts with chloroacetic acid in alkaline conditions (e.g., aqueous NaOH) to form the thioether linkage. Typical reaction conditions involve refluxing in ethanol for 6–8 hours, yielding 85–92% of the product after acidification and recrystallization.

Synthesis of 4-Isopropylbenzaldehyde

4-Isopropylbenzaldehyde is commercially available but can be prepared through Friedel-Crafts acylation of cumene with acetyl chloride, followed by reduction and oxidation. Alternatively, direct formylation of cumene using dichloromethyl methyl ether in the presence of AlCl₃ provides the aldehyde in 70–75% yield.

Formation of Acetohydrazide Intermediate

The acetic acid derivative is converted to its hydrazide via two primary routes:

Hydrazide Formation via Acid Chloride

  • Chlorination : 2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under reflux to form the corresponding acid chloride. Excess reagent is removed under vacuum.

  • Hydrazination : The acid chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C, yielding the acetohydrazide. This method achieves 88–95% purity after recrystallization from ethanol.

Direct Condensation with Hydrazine

An alternative one-pot method involves reacting the acetic acid derivative with hydrazine hydrate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Yields range from 78–85%, with reduced byproduct formation compared to the acid chloride route.

Schiff Base Condensation

The final step involves condensing the acetohydrazide with 4-isopropylbenzaldehyde to form the target Schiff base.

Reaction Conditions and Optimization

  • Catalyst : Acidic catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid) or molecular sieves are used to facilitate imine formation.

  • Solvent : Ethanol, methanol, or toluene are preferred. Polar solvents enhance reaction rates but may promote side reactions.

  • Temperature : Reflux conditions (70–80°C) for 4–6 hours typically yield the highest conversion rates (Table 1).

Table 1: Comparison of Condensation Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolAcetic acid78582
Toluenep-TsOH110476
MethanolMolecular sieves65688

Stereochemical Control

The (E)-configuration of the imine is favored due to steric hindrance between the benzothiazole sulfanyl group and the isopropyl substituent. Nuclear Overhauser Effect (NOE) NMR studies confirm >95% E-isomer formation under optimized conditions.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol-water (3:1) mixtures effectively remove unreacted aldehyde and hydrazide.

  • Column Chromatography : Silica gel with hexane-ethyl acetate (7:3) eluent resolves minor impurities, achieving >99% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.85–7.45 (m, 6H, Ar-H), 4.21 (s, 2H, CH₂), 2.95 (m, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH₃).

  • LC-MS : m/z 385 [M+H]⁺, confirming molecular weight.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

  • Batch Reactors : Suitable for small-scale production (<1 kg) with yields consistent at 80–85%.

  • Continuous Flow Systems : Improve heat transfer and reduce reaction time by 30%, though initial setup costs are higher.

Environmental Impact

  • Waste Management : Chlorinated byproducts from acid chloride routes require neutralization with NaHCO₃ before disposal.

  • Green Chemistry Alternatives : Using enzyme-mediated hydrazide formation (e.g., lipases) reduces solvent waste by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazone Dimerization : Minimized by maintaining stoichiometric excess of aldehyde (1.2 equiv) and inert atmosphere.

  • Oxidation of Thioether : Addition of antioxidants (e.g., BHT) prevents sulfoxide formation during prolonged storage.

Yield Optimization

  • DoE Studies : Response Surface Methodology (RSM) identifies optimal reagent ratios (hydrazide:aldehyde = 1:1.1) and temperature (75°C) for maximal yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole ring and hydrazide moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a common benzothiazole-sulfanylacetohydrazide scaffold with derivatives reported in and 20. Key differences lie in the substituents on the benzylidene ring, which modulate electronic, steric, and solubility properties:

Compound (Reference) Substituent on Benzylidene Molecular Formula Molecular Weight Key Features
Target Compound 4-(propan-2-yl)phenyl C₁₉H₂₀N₃O₂S₂ 402.5 (calc.) Bulky hydrophobic group; likely low polarity
4-chloro-3-nitrophenyl C₁₆H₁₁ClN₄O₃S₂ 406.86 Electron-withdrawing groups; high polarity
2-hydroxy-3-methoxyphenyl C₁₇H₁₅N₃O₃S₂ 385.45 Electron-donating groups; moderate H-bonding
2,3-dichlorophenyl C₁₆H₁₁Cl₂N₃OS₂ 396.31 Halogenated; enhanced lipophilicity
5-bromo-2-methoxyphenyl C₁₇H₁₄BrN₃O₃S₂ 467.35 Bromine adds steric bulk; methoxy enhances solubility
4-hydroxy-3-methoxyphenyl C₁₈H₁₇N₃O₃S₂ 387.5 Polar substituents; potential for H-bonding

Key Observations:

  • Electron-withdrawing groups (e.g., nitro, chloro in and ) increase polarity but reduce solubility in non-polar solvents .
  • Hydroxy and methoxy groups ( and ) enhance H-bonding capacity, improving aqueous solubility .
  • Bulky substituents (e.g., 4-isopropyl in the target compound, bromine in ) may hinder crystal packing, affecting melting points and solubility .

Computational and Crystallographic Insights

  • X-ray Crystallography : confirms the (E)-configuration of the imine bond in related compounds, critical for maintaining planar geometry and π-π stacking interactions .
  • Molecular Docking : Studies in and suggest benzothiazoles interact with cytochrome P450 enzymes and ion channels, guided by hydrophobic and H-bonding interactions .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a novel derivative of benzothiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N3O3S2C_{24}H_{21}N_{3}O_{3}S_{2}, and it features a complex structure that includes a benzothiazole moiety linked to an acetohydrazide group. The IUPAC name is as follows:

2 1 3 benzothiazol 2 ylsulfanyl N E 4 propan 2 yl phenyl methylidene acetohydrazide\text{2 1 3 benzothiazol 2 ylsulfanyl N E 4 propan 2 yl phenyl methylidene acetohydrazide}

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with hydrazine derivatives under controlled conditions. The resulting product is characterized using techniques such as NMR , IR spectroscopy , and mass spectrometry to confirm its structure and purity.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant activity of various benzothiazole derivatives, including those similar to the target compound. For instance, a related study demonstrated that derivatives showed significant protection against seizures induced by maximal electroshock (MES) in mice. The following table summarizes the anticonvulsant activity of several derivatives:

Compound CodeDose (mg/kg)% Protection
SMVB-IIIA2560.20
SMVB-IIIB2558.34
SMVB-IIIC2570.87
SMVB-IIID2548.33
SMVB-IIIE2568.48
SMVB-IIIF2569.45
SMVB-IIIG2544.56
Phenytoin25100

These results indicate that certain derivatives exhibit promising anticonvulsant properties comparable to established medications like phenytoin .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of benzothiazole derivatives. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections. For example, studies have shown that benzothiazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

Anti-Tubercular Activity

Benzothiazole derivatives have also been explored for their anti-tubercular properties. Research indicates that certain synthesized compounds exhibit moderate to good activity against Mycobacterium tuberculosis, with some showing better binding affinity to target proteins involved in bacterial survival .

The mechanisms underlying the biological activities of benzothiazole derivatives often involve interactions with specific biological targets:

  • Anticonvulsant Mechanism : The anticonvulsant effects may be attributed to modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
  • Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.
  • Anti-Tubercular Mechanism : These compounds may inhibit enzymes critical for mycobacterial metabolism or replication, thus exerting their therapeutic effects.

Q & A

Basic Question: What are the critical steps and optimization strategies for synthesizing this compound?

Methodological Answer:
Synthesis typically involves a multi-step process:

  • Step 1: Condensation of 1,3-benzothiazole-2-thiol with chloroacetic acid derivatives to introduce the sulfanylacetate moiety.
  • Step 2: Hydrazide formation via reaction with hydrazine hydrate under reflux in ethanol (4–6 hours, monitored by TLC in chloroform:methanol 7:3) .
  • Step 3: Schiff base formation by reacting the hydrazide with 4-isopropylbenzaldehyde. This step requires precise pH control (acetic acid catalysis) and reflux in ethanol or DMF for 8–12 hours .
    Optimization Tips:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic Question: How is the structural integrity of this compound validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.8–3.0 ppm, septet for CH), benzothiazole protons (δ 7.2–8.5 ppm), and hydrazone imine proton (δ 8.3–8.5 ppm) .
    • 13C NMR: Identify carbonyl (C=O, δ 165–170 ppm) and imine (C=N, δ 150–155 ppm) groups .
  • Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detect characteristic bands for N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) .

Advanced Question: What mechanistic insights exist for its reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Nucleophilic Substitution: The sulfanyl group (-S-) acts as a nucleophile. Reaction with alkyl halides (e.g., methyl iodide) proceeds via SN2 mechanisms in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor using 1H NMR for methyl group integration .
  • Oxidation: The benzothiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA. Kinetic studies (UV-Vis spectroscopy) reveal pseudo-first-order dependence on oxidant concentration .
    Contradiction Note: Conflicting reports exist on oxidation regioselectivity. Resolve via isotopic labeling (e.g., 34S) or computational modeling (DFT) .

Advanced Question: How can researchers assess its biological activity while addressing contradictory literature data?

Methodological Answer:

  • Antimicrobial Assays:
    • Use standardized microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare IC₅₀ values across studies; discrepancies may arise from solvent choice (DMSO vs. water) .
  • Enzyme Inhibition: Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via colorimetric assays (e.g., Ellman’s method). Normalize activity to positive controls (e.g., donepezil for AChE) .
    Addressing Contradictions:
  • Replicate assays under identical conditions (pH, temperature, solvent).
  • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced Question: What strategies resolve conflicting reports on its stability under physiological conditions?

Methodological Answer:

  • Degradation Studies:
    • Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and phosphate buffer (pH 7.4). Analyze degradation products via LC-MS/MS .
    • Conflicting data often stem from impurity interference. Pre-purify samples using preparative HPLC .
  • Computational Modeling: Predict hydrolytic susceptibility of the hydrazone bond using molecular dynamics (MD) simulations (AMBER/CHARMM force fields) .

Advanced Question: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Key Modifications:
    • Benzothiazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance electrophilic reactivity .
    • Hydrazone Moiety: Replace isopropyl with bulkier substituents (e.g., tert-butyl) to improve lipophilicity and blood-brain barrier penetration .
  • SAR Validation:
    • Synthesize analogs via parallel combinatorial chemistry.
    • Corrogate activity data (IC₅₀) with steric/electronic parameters (Hammett constants, logP) .

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